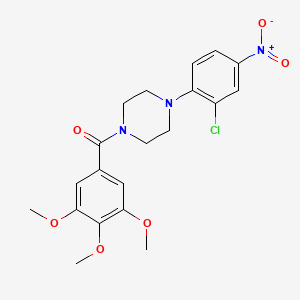
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. TCB-2 is a potent agonist of the serotonin receptor 5-HT2A, and it has been used in scientific research to study the mechanism of action of this receptor and its role in various physiological processes.
Wirkmechanismus
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a potent agonist of the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These pathways ultimately lead to changes in neuronal excitability and synaptic plasticity, which underlie the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of physiological effects, including hallucinations, changes in mood and perception, and alterations in cognitive function. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the resulting changes in neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages as a tool for scientific research, including its high potency and selectivity for the 5-HT2A receptor. However, this compound also has several limitations, including its potential for inducing hallucinations and other psychological effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several directions for future research on 1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its effects on the 5-HT2A receptor. One area of focus is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders, such as schizophrenia and depression. Another area of focus is the development of new drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and the 5-HT2A receptor, including the role of downstream signaling pathways and the effects of long-term exposure to this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in scientific research to study the mechanism of action of the serotonin receptor 5-HT2A and its role in various physiological processes. This compound has been shown to induce hallucinogenic effects in animal models, and it has been used as a tool to study the neural basis of hallucinations and other psychiatric disorders.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6/c1-28-17-10-13(11-18(29-2)19(17)30-3)20(25)23-8-6-22(7-9-23)16-5-4-14(24(26)27)12-15(16)21/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANCVGBKRBXYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928915.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3928925.png)
![2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3928932.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928952.png)

![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3928968.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)acetamide](/img/structure/B3928979.png)
![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928984.png)
![N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B3928985.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928990.png)
![1-(4-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethoxy}phenyl)propan-1-one](/img/structure/B3928998.png)
